molecular formula C20H29Cl2N3O2 B5067660 1-(2,6-Dimethylphenoxy)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol;dihydrochloride

1-(2,6-Dimethylphenoxy)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol;dihydrochloride

Cat. No.: B5067660
M. Wt: 414.4 g/mol
InChI Key: HQNUHXUOCUXTEI-UHFFFAOYSA-N
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Description

1-(2,6-Dimethylphenoxy)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol;dihydrochloride is a complex organic compound that features a combination of aromatic and heterocyclic structures. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dimethylphenoxy)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may involve:

    Step 1: Formation of the 2,6-dimethylphenoxy intermediate through a nucleophilic substitution reaction.

    Step 2: Coupling of the intermediate with a piperazine derivative under controlled conditions.

    Step 3: Final assembly of the compound through a series of condensation and reduction reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dimethylphenoxy)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethylphenoxy)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol involves its interaction with specific molecular targets. These may include:

    Molecular Targets: Enzymes, receptors, and ion channels.

    Pathways Involved: Signal transduction pathways, metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,6-Dimethylphenoxy)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol
  • 1-(2,6-Dimethylphenoxy)-3-(4-pyridin-3-ylpiperazin-1-yl)propan-2-ol
  • 1-(2,6-Dimethylphenoxy)-3-(4-pyridin-4-ylpiperazin-1-yl)propan-2-ol

Uniqueness

The uniqueness of 1-(2,6-Dimethylphenoxy)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol lies in its specific structural configuration, which may confer distinct biological and chemical properties compared to similar compounds.

Properties

IUPAC Name

1-(2,6-dimethylphenoxy)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2.2ClH/c1-16-6-5-7-17(2)20(16)25-15-18(24)14-22-10-12-23(13-11-22)19-8-3-4-9-21-19;;/h3-9,18,24H,10-15H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQNUHXUOCUXTEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(CN2CCN(CC2)C3=CC=CC=N3)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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